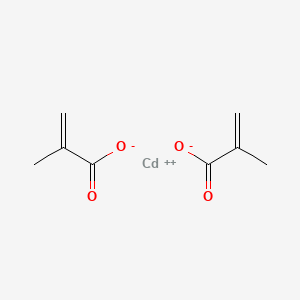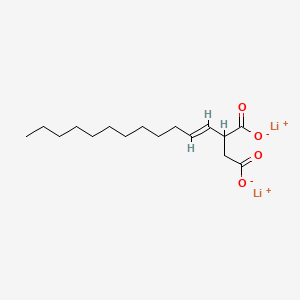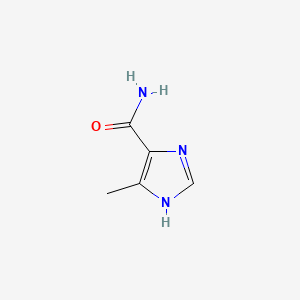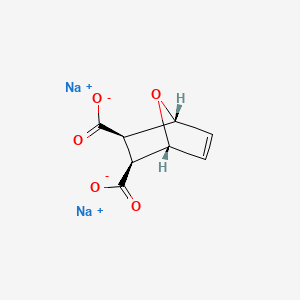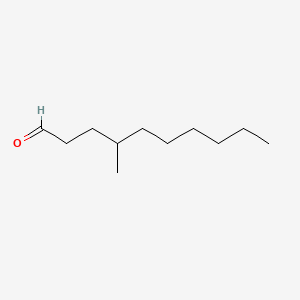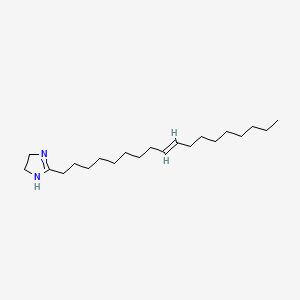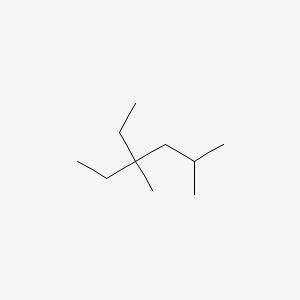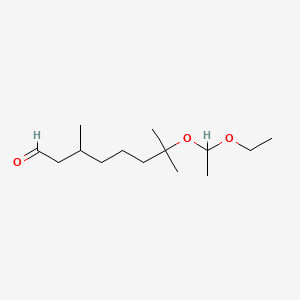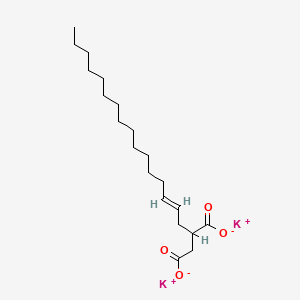
Calcium-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium-49 is a radioactive isotope of calcium with the symbol (^{49}\text{Ca}). It has an atomic number of 20 and a mass number of 49. This isotope is known for its relatively short half-life of approximately 8.718 minutes . This compound undergoes beta decay to form scandium-49, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium-49 can be synthesized through neutron activation of potassium-49 or calcium-48. The reaction involves bombarding potassium-49 or calcium-48 with neutrons in a nuclear reactor, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized nuclear reactors where controlled neutron activation can occur. The process requires precise control of neutron flux and reaction conditions to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium-49 undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form calcium oxide.
Reduction: It can be reduced to its elemental form using strong reducing agents.
Substitution: This compound can participate in substitution reactions where it replaces other cations in compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Aqueous solutions of this compound salts can be used in substitution reactions.
Major Products Formed
Oxidation: Calcium oxide.
Reduction: Elemental calcium.
Substitution: Various this compound-containing compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Calcium-49 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace calcium ion movement and distribution within organisms.
Medicine: Utilized in medical research to investigate calcium metabolism and related disorders.
Industry: Applied in the development of new materials and processes that require precise control of calcium isotopes .
Mecanismo De Acción
Calcium-49 exerts its effects primarily through its radioactive decay process. The beta particles emitted during decay can interact with surrounding molecules, causing ionization and other chemical changes. This property makes this compound useful as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application and the environment in which this compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Calcium-40: A stable isotope of calcium commonly found in nature.
Calcium-41: A cosmogenic isotope with a longer half-life compared to calcium-49.
Calcium-48: Another stable isotope of calcium used in various scientific applications.
Uniqueness of this compound
This compound is unique due to its short half-life and radioactive properties, which make it particularly useful as a tracer in scientific research. Unlike stable isotopes, this compound’s radioactive decay allows for the study of dynamic processes in real-time, providing valuable insights into chemical, biological, and medical phenomena .
Propiedades
Número CAS |
15124-81-9 |
|---|---|
Fórmula molecular |
Ca |
Peso molecular |
48.955663 g/mol |
Nombre IUPAC |
calcium-49 |
InChI |
InChI=1S/Ca/i1+9 |
Clave InChI |
OYPRJOBELJOOCE-KUYOKYOWSA-N |
SMILES isomérico |
[49Ca] |
SMILES canónico |
[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


